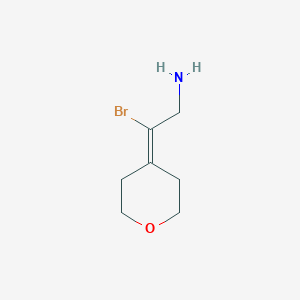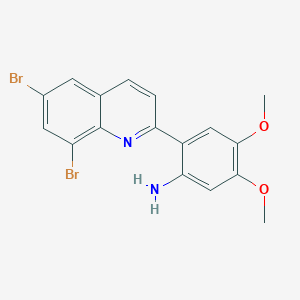
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent inhibitor of both the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are key enzymes involved in the regulation of B-cell receptor signaling and T-cell receptor signaling, respectively.
Mécanisme D'action
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide inhibits BTK and ITK by binding to the ATP-binding site of these enzymes, thereby preventing their activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling and T-cell receptor signaling, which are critical for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
Inhibition of BTK and ITK by N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide leads to several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of cytokine production. It also leads to modulation of the tumor microenvironment, including inhibition of angiogenesis and recruitment of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has several advantages for lab experiments, including its potency and selectivity for BTK and ITK, its ability to synergize with other anticancer agents, and its favorable pharmacokinetic properties. However, it also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the development of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide and other BTK/ITK inhibitors. These include the evaluation of their efficacy in combination with other immunotherapeutic agents, such as checkpoint inhibitors and CAR-T cells, and the development of biomarkers to predict response to therapy. Additionally, the identification of new targets and pathways involved in B-cell receptor signaling and T-cell receptor signaling could lead to the development of novel combination therapies for the treatment of cancer.
Méthodes De Synthèse
The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves several steps, starting from commercially available starting materials. The key intermediate is 4-(3-methoxypyrrolidin-1-yl)aniline, which is then coupled with 3-(4-(trifluoromethyl)phenyl)propanoic acid to form the final product. The synthesis has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to have potent antitumor activity both in vitro and in vivo, and to synergize with other anticancer agents such as rituximab and lenalidomide. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide in patients with relapsed or refractory B-cell malignancies.
Propriétés
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2/c1-28-19-12-13-26(14-19)18-9-7-17(8-10-18)25-20(27)11-4-15-2-5-16(6-3-15)21(22,23)24/h2-3,5-10,19H,4,11-14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWGLARICLTBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2884151.png)
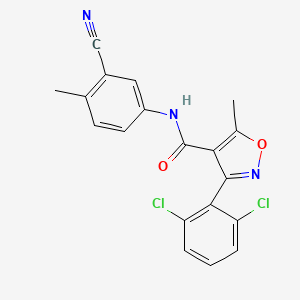
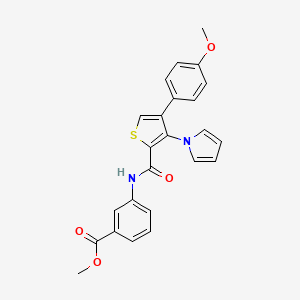
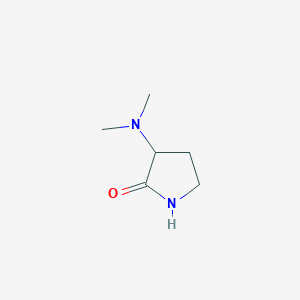
![6-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2884157.png)
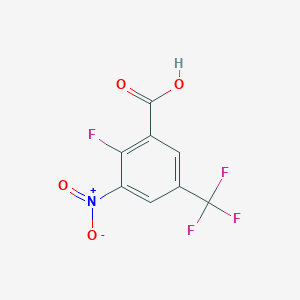

![1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2884160.png)
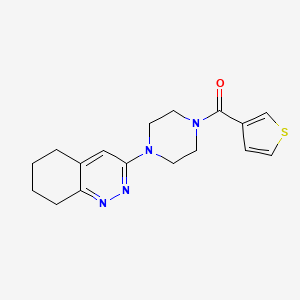
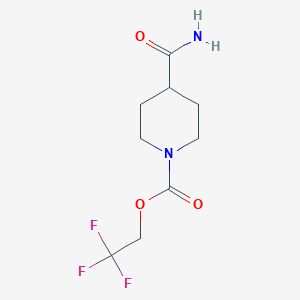
![2-(2,4-Difluorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2884166.png)

